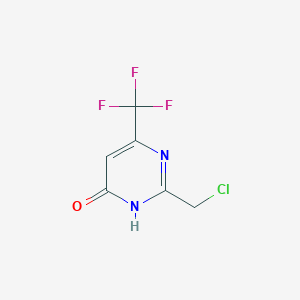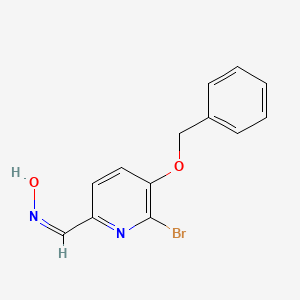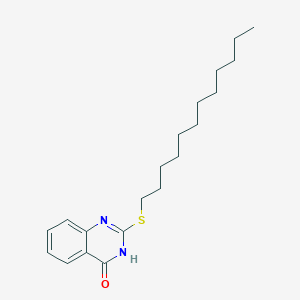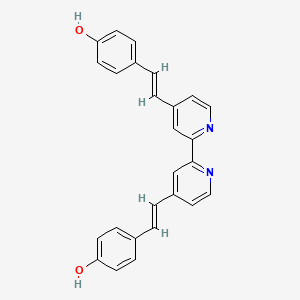
2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol
Descripción general
Descripción
“2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol” is a chemical compound with the CAS Number: 1240596-45-5 . It has a molecular weight of 212.56 . This compound is used in diverse scientific research due to its unique structure, which allows for a wide range of applications, including drug discovery, medicinal chemistry, and organic synthesis.
Molecular Structure Analysis
The IUPAC name for this compound is 2-(chloromethyl)-6-(trifluoromethyl)-4-pyrimidinol . The InChI code is 1S/C6H4ClF3N2O/c7-2-4-11-3 (6 (8,9)10)1-5 (13)12-4/h1H,2H2, (H,11,12,13) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.56 .Aplicaciones Científicas De Investigación
Inhibitory Effects on ATP and ADP Hydrolysis
Research has shown that trihalomethyl-substituted pyrimidines, including derivatives similar to 2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol, can act as inhibitors of ATP and ADP hydrolysis in synaptosomes from rat cerebral cortex. This indicates their potential application in understanding and possibly manipulating NTPDase activity, which is significant in various neurological and physiological processes (Cechin et al., 2003).
Anti-inflammatory and Analgesic Properties
Certain pyrimidine derivatives, similar to 2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol, have been found to exhibit anti-inflammatory and analgesic properties. This research suggests that the nature of substituents on the pyrimidine ring plays a critical role in determining these biological activities, thus opening avenues for the development of new therapeutic agents (Muralidharan et al., 2019).
Gene Expression Inhibition
Studies on derivatives of 2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol have revealed their potential to inhibit gene expression mediated by NF-kappaB and AP-1 transcription factors. These findings are significant for developing drugs that target these transcription factors, which are critical in various pathological processes, including inflammation and cancer (Palanki et al., 2000).
Applications in Microwave-Assisted Organic Synthesis
Pyrimidine derivatives, akin to 2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol, have been utilized in microwave-assisted organic synthesis, demonstrating their utility in efficient and novel synthetic methodologies. This approach can lead to the creation of potentially bioactive compounds (Djekou et al., 2006).
Exploration in Nonlinear Optics
Pyrimidine derivatives have been explored for their potential applications in nonlinear optics (NLO) fields. Their structural and electronic properties suggest suitability for high-tech applications like optoelectronics, demonstrating the versatility of pyrimidine compounds in various technological applications (Hussain et al., 2020).
Synthesis of Analogues with Biological Activity
The synthesis of various analogues of pyrimidine compounds, including those structurally related to 2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol, has been explored for their potential biological activities. This includes the investigation of their antitumor properties and other pharmacological effects (Gao et al., 2015).
Propiedades
IUPAC Name |
2-(chloromethyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-2-4-11-3(6(8,9)10)1-5(13)12-4/h1H,2H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBRQKOURFWXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol | |
CAS RN |
1240596-45-5 | |
| Record name | 2-(chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384521.png)
![Bis[2-(2-benzoxazolyl)phenolato]zinc(II)](/img/structure/B1384523.png)
![7-[(2-Methoxyethyl)amino]-6-nitro-3,4-dihydroquinazolin-4-one](/img/structure/B1384524.png)


![2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1384527.png)
![4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384528.png)
![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)
![1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384533.png)

![2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B1384537.png)

